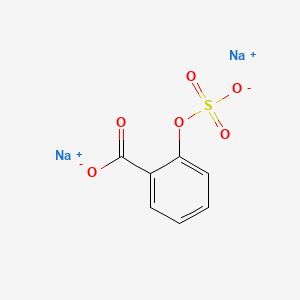

Salicyl sulfate disodium salt

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Mécanisme D'action

Target of Action

Salicyl sulfate disodium salt is a derivative of salicylic acid . The primary targets of salicylic acid are Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) . These enzymes play a crucial role in the conversion of arachidonic acid to precursors of prostaglandins and thromboxanes .

Mode of Action

Salicylic acid, and by extension, this compound, irreversibly inhibits COX-1 and COX-2 . This inhibition decreases the conversion of arachidonic acid to precursors of prostaglandins and thromboxanes . The use of salicylates in rheumatic diseases is due to their analgesic and anti-inflammatory activity .

Biochemical Pathways

Salicylic acid and its derivatives are synthesized from chorismate, which is derived from the shikimate pathway . In plants, salicylic acid biosynthesis originates from two pathways: the isochorismate synthase (ICS) pathway and the phenylalanine ammonia-lyase (PAL) pathway . Both pathways start in plastids from chorismate . Isochorismate synthase converts chorismate to isochorismate, a common precursor for synthesizing salicylic acid .

Pharmacokinetics

The pharmacokinetics of salicylic acid involves absorption, distribution, metabolism, and excretion . After oral administration, aspirin (acetylsalicylic acid) is rapidly absorbed in the stomach and is hydrolyzed to salicylate in the liver and stomach . Once in the circulation, aspirin is rapidly hydrolyzed, and its half-life is approximately 20 minutes . Salicylic acid is renally excreted in part unchanged, and the rate of elimination is influenced by urinary pH, the presence of organic acids, and the urinary flow rate . Metabolism of salicylic acid occurs through glucuronide formation, conjugation with glycine, and oxidation to gentisic acid .

Result of Action

The molecular and cellular effects of salicylic acid’s action include its bacteriostatic, fungicidal, and keratolytic actions . It is used to treat acne, psoriasis, calluses, corns, keratosis pilaris, and warts . Salicylic acid’s anti-inflammatory activity is beneficial in the treatment of rheumatic diseases .

Action Environment

The action of salicylic acid can be influenced by environmental factors. For example, the formulation design of topical salicylic acid targets the drug retention in and on the skin based on different indications including keratolytic, antibacterial, and photoprotective actions . The investigations of topical delivery strategies for salicylates are ongoing .

Analyse Biochimique

Biochemical Properties

Salicyl sulfate disodium salt plays a significant role in biochemical reactions, particularly in the metabolism of salicylic acid . It interacts with various enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is isochorismate synthase, which converts chorismate to isochorismate, a precursor for synthesizing salicylic acid .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . It has anti-inflammatory properties and can modulate the activity of cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory prostaglandins . This compound also affects the expression of genes involved in stress responses and defense mechanisms .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to and inhibits the activity of cyclooxygenase enzymes, leading to a decrease in prostaglandin synthesis . This inhibition is achieved through competitive binding interactions with the enzyme’s active site . Additionally, this compound can modulate gene expression by influencing transcription factors and signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but it can undergo degradation under certain conditions . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged anti-inflammatory and gene-modulatory activities .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it exhibits anti-inflammatory and analgesic effects . At higher doses, it can cause gastrointestinal irritation and other adverse effects . The threshold for toxicity is dose-dependent, and careful dosage management is essential to avoid harmful effects .

Metabolic Pathways

This compound is involved in the shikimate pathway, which is responsible for the biosynthesis of salicylic acid from chorismate . This pathway includes several enzymatic steps, with isochorismate synthase playing a crucial role . The compound also interacts with other enzymes and cofactors involved in metabolic processes, affecting metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms . It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s distribution is influenced by its affinity for specific tissues and its ability to accumulate in certain cellular compartments .

Subcellular Localization

This compound is localized in specific subcellular compartments, where it exerts its biochemical effects . It can be directed to particular organelles through targeting signals and post-translational modifications . The compound’s activity and function are influenced by its localization within the cell, affecting processes such as enzyme inhibition and gene expression modulation .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Salicyl sulfate disodium salt can be synthesized through the sulfonation of salicylic acid. The reaction involves treating salicylic acid with sulfuric acid, followed by neutralization with sodium hydroxide to form the disodium salt. The reaction conditions typically include controlled temperature and pH to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale sulfonation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and automated control systems to maintain consistent reaction conditions .

Analyse Des Réactions Chimiques

Types of Reactions

Salicyl sulfate disodium salt undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different sulfonic acid derivatives.

Reduction: Reduction reactions can convert it back to salicylic acid or other related compounds.

Substitution: It can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various sulfonic acid derivatives, reduced forms of salicylic acid, and substituted benzoic acid compounds .

Applications De Recherche Scientifique

Salicyl sulfate disodium salt is extensively used in scientific research due to its versatile properties:

Chemistry: It serves as a reagent in organic synthesis and analytical chemistry.

Biology: It is used in the modification of proteins and biomolecules.

Medicine: It has applications in drug formulation and delivery, particularly in topical treatments for its anti-inflammatory properties.

Industry: It is used in the production of nanoparticles and as an antifungal agent

Comparaison Avec Des Composés Similaires

Similar Compounds

Salicylic Acid: A naturally occurring compound with similar anti-inflammatory properties.

Sodium Salicylate: Another sodium salt of salicylic acid, used for its analgesic and antipyretic properties.

Methyl Salicylate: Known for its use in topical pain relief formulations.

Uniqueness

Salicyl sulfate disodium salt is unique due to its sulfonate group, which imparts distinct chemical reactivity and solubility properties compared to other salicylates. This makes it particularly useful in specific industrial and research applications where these properties are advantageous .

Propriétés

Numéro CAS |

56343-01-2 |

|---|---|

Formule moléculaire |

C7H5Na2O6S+ |

Poids moléculaire |

263.16 g/mol |

Nom IUPAC |

disodium;2-sulfooxybenzoate |

InChI |

InChI=1S/C7H6O6S.2Na/c8-7(9)5-3-1-2-4-6(5)13-14(10,11)12;;/h1-4H,(H,8,9)(H,10,11,12);;/q;2*+1/p-1 |

Clé InChI |

MHLQQQGNMJCVEB-UHFFFAOYSA-M |

SMILES |

C1=CC=C(C(=C1)C(=O)[O-])OS(=O)(=O)[O-].[Na+].[Na+] |

SMILES canonique |

C1=CC=C(C(=C1)C(=O)[O-])OS(=O)(=O)O.[Na+].[Na+] |

Pictogrammes |

Corrosive; Irritant |

Origine du produit |

United States |

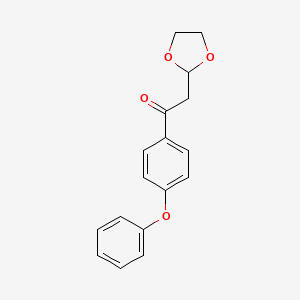

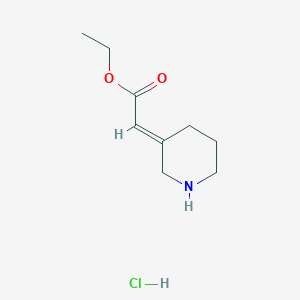

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(Morpholin-4-yl)-3-(trifluoromethyl)phenyl]methanamine](/img/structure/B1400362.png)

![trans-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanemethanol](/img/structure/B1400368.png)